molecular formula C10H20O3 B1374735 4-Hexyl-2-methoxy-1,3-dioxolane CAS No. 85124-13-6

4-Hexyl-2-methoxy-1,3-dioxolane

Cat. No. B1374735
CAS RN: 85124-13-6
M. Wt: 188.26 g/mol
InChI Key: LBANROLVFDLXGT-UHFFFAOYSA-N
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Description

“4-Hexyl-2-methoxy-1,3-dioxolane” is a chemical compound with the molecular formula C10H20O3 . It is a type of dioxolane .


Molecular Structure Analysis

The molecular structure of “4-Hexyl-2-methoxy-1,3-dioxolane” consists of a dioxolane ring with a hexyl group and a methoxy group attached . The InChI code for this compound is 1S/C10H20O3/c1-3-4-5-6-7-9-8-12-10 (11-2)13-9/h9-10H,3-8H2,1-2H3 .

Scientific Research Applications

1. Synthetic Chemistry

4-Hexyl-2-methoxy-1,3-dioxolane is involved in the synthesis of diverse organic compounds. For instance, its derivatives play a role in the cyclodimerization of styrene oxides, leading to the formation of 2,4-disubstituted 1,3-dioxolanes (Mazimba et al., 2009). This process is significant in the synthesis of compounds with potential applications in various fields, including pharmaceuticals and materials science.

2. Polymer and Material Science

In polymer and material science, 4-Hexyl-2-methoxy-1,3-dioxolane derivatives have been utilized in the synthesis of polymers with specific properties. For example, their role in the preparation of polymethoxymethylstyrene and copolymers containing (2,2‐disubstituted‐1,3‐dioxolan‐4‐yl)methoxymethylstyrene indicates their significance in developing materials with unique photochemical behavior and potential applications in crosslinking technologies (Fukuda & Nakashima, 1983).

3. Medicinal Chemistry

While ensuring the exclusion of drug use, dosage, and side effects as per the requirements, 4-Hexyl-2-methoxy-1,3-dioxolane derivatives have been investigated for their potential in medicinal chemistry. They've been used in the synthesis of nucleoside analogs, which are critical in exploring novel therapeutic agents (Bran̊alt et al., 1996). Such compounds could potentially have applications in antiviral research.

4. Electrochemistry

In the realm of electrochemistry, derivatives of 4-Hexyl-2-methoxy-1,3-dioxolane have been studied for their influence on the physical and electrolytic properties of solvents like propylene carbonate. This research is crucial in understanding and improving the performance of electrolytic solutions, which has implications for battery technology and other electrochemical applications (Nambu et al., 2013).

Safety And Hazards

While specific safety and hazard information for “4-Hexyl-2-methoxy-1,3-dioxolane” is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, and using only in well-ventilated areas .

properties

IUPAC Name

4-hexyl-2-methoxy-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-3-4-5-6-7-9-8-12-10(11-2)13-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBANROLVFDLXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1COC(O1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexyl-2-methoxy-1,3-dioxolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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